molecular formula C7H6ClNO B1358091 6-Methylnicotinoyl chloride CAS No. 51598-76-6

6-Methylnicotinoyl chloride

Cat. No. B1358091
CAS RN: 51598-76-6
M. Wt: 155.58 g/mol
InChI Key: AASOBSCZLSEAQQ-UHFFFAOYSA-N
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Description

6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58200 .


Synthesis Analysis

6-Methylnicotinoyl chloride can be synthesized by the action of oxalyl chloride on potassium 6-methylnicotinate . The acid chloride is not isolated but allowed to react directly with a secondary amine . Another method for synthesizing 6-methylnicotine involves taking 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction .


Molecular Structure Analysis

The molecular structure of 6-Methylnicotinoyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Quenching of Tryptophyl Fluorescence in Proteins

N‘‐methylnicotinamide chloride, a derivative of 6-Methylnicotinoyl chloride, has been studied for its ability to quench the intrinsic fluorescence of tryptophyl residues in proteins. This quenching mechanism follows the classical Stern‐Volmer relation and provides insights into the structure and dynamics of proteins. The evidence suggests a collisional mechanism for this quenching process, making it a valuable tool in biochemical research (Holmes & Robbins, 1974).

Cytotoxicity and DNA Topoisomerases Inhibitory Activity

Compounds related to 6-Methylnicotinoyl chloride, such as N‘-methylnicotinamide, have been identified for their potential cytotoxic effects and inhibitory activities against DNA topoisomerases in cancer research. These properties are significant for developing novel therapeutic agents in oncology (Li et al., 2004).

Homologization of Aldehydes and Ketones

N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, a compound related to 6-Methylnicotinoyl chloride, demonstrates efficiency in the homologization of aldehydes and ketones to α-Hydroxycarboxamides. This reaction is a new modification of the Passerini reaction and has potential applications in organic synthesis (Schiess & Seebach, 1983).

Solvatochromism and Prototropism Studies

Methyl 6-aminonicotinate, closely related to 6-Methylnicotinoyl chloride, has been the subject of studies investigating its solvatochromic and prototropic behavior. This research contributes to a deeper understanding of the interactions between molecules and their solvents, which is crucial in fields like photochemistry and molecular electronics (Nayak & Dogra, 2004).

Antimycobacterial Activity

Research into nicotinic acid hydrazides, which include 6-aryl-2-methylnicotinohydrazides, has revealed their potential as antimycobacterial agents against M. tuberculosis. This discovery is significant for developing new treatments for tuberculosis, especially in the context of drug-resistant strains (Eldehna et al., 2015).

Interaction with Aliphatic Alcohols

The interaction of 6-methyluracil-5-sulfochloride (MUSC) with aliphatic alcohols has been explored to produce new methyl ether sulfate esters. These compounds exhibit antioxidant properties and potential use as cytostatics, expanding the scope of research in pharmaceutical and chemical industries (Abdo-Allah et al., 2017).

properties

IUPAC Name

6-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASOBSCZLSEAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619531
Record name 6-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnicotinoyl chloride

CAS RN

51598-76-6
Record name 6-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methyl nicotinic acid (138 mg, 1.00 mmol) was dissolved in dichloromethane (15 mL) and N,N-dimethylformamide (0.10 mL), and in an ice bath oxalic chloride (192 mg, 1.51 mmol) was added dropwise slowly. Upon completion of the dropwise addition, it was moved to react at room temperature for 3 hours, and concentrated under reduce pressure to obtain 6-methyl nicotinoyl chloride as a white solid.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-methylpyridine-3-carboxylic acid (100 mg, 0.73 mmol) in DCM (2 mL) was added oxalyl chloride (120 μL, 1.46 mmol) and DMF (2 drops). After 2 hours the reaction mixture was concentrated at reduced pressure and the crude product used in subsequent steps without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NI Shramm, NA Podushkina, VS Zalesov… - Pharmaceutical …, 1981 - Springer
… A solution of 0.05 mole of methylamine was added gradually with cooling to a solution of 0.05 mole of 2-chloro-6-methylnicotinoyl chloride in 50 ml of anhydrous ether, followed by i0 ml …
Number of citations: 5 link.springer.com
CW Whittle, RN Castle - Journal of Pharmaceutical Sciences, 1963 - Wiley Online Library
… 6-Methylnicotinoyl chloride was prepared by the action of oxalyl chloride on potassium 6methylnicotinate according to the method of Wingfield (2). The acid chloride was not isolated but …
Number of citations: 17 onlinelibrary.wiley.com
RN CASTLE, CW WHITTLE - The Journal of Organic Chemistry, 1959 - ACS Publications
Under Knoevenagel conditions a number of substituted 2-picolinium iodides were condensed with indole-3-aldehyde and with pyrrole-2-aldehyde. Several 2-(3-indolylethenyl)-l-aIkyl-5-…
Number of citations: 26 pubs.acs.org
S Hintermann, C Guntermann, H Mattes… - …, 2016 - Wiley Online Library
Retinoic‐acid‐related orphan receptor γt (RORγt) is a key transcription factor implicated in the production of pro‐inflammatory Th17 cytokines, which drive a number of autoimmune …
PD Jenkins - 1989 - search.proquest.com
… Thus, acylation of the indole moiety of synthon (8 6 ), by 6 -methylnicotinoyl chloride hydrochloride in sulfolane, afforded the ketone (81) (74%). Formation of the pyridocarbazole …
Number of citations: 3 search.proquest.com
I Ninomiya, T Naito, H Takasugi - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… acylation of (I) with 6-methylnicotinoyl chloride, prepared l4 from 5-ethyl-2-methylpyridine, in anhydrous benzenechloroform, afforded an oil. Chromatography on alumina with …
Number of citations: 22 pubs.rsc.org
SJ Tantry, SD Markad, V Shinde, J Bhat… - Journal of medicinal …, 2017 - ACS Publications
The approval of bedaquiline to treat tuberculosis has validated adenosine triphosphate (ATP) synthase as an attractive target to kill Mycobacterium tuberculosis (Mtb). Herein, we report …
Number of citations: 105 pubs.acs.org
RT Brown - Indoles, Volume 25, Part 4: The Monoterpenoid …, 2009 - books.google.com
… photocyclization in a neat synthesis of angustidine (194) and its congenersm Irradiation of 256, readily prepared from the dihydro-{i-carboline 255 and 6-methylnicotinoyl chloride, gave …
Number of citations: 6 books.google.com
PD Jenkins - purehost.bath.ac.uk
… Thus, acylation of the indole moiety of synthon (8 6 ), by 6 -methylnicotinoyl chloride hydrochloride in sulfolane, afforded the ketone (81) (74%). Formation of the pyridocarbazole …
Number of citations: 3 purehost.bath.ac.uk
中島良太 - 2021 - eprints.lib.hokudai.ac.jp
… [1,5a]pyridin-8-yl)methyl)-2-methylpiperazin-1-yl)(cyclopentyl)methanone (50 mg, 0.14 mmol) and DIPEA (0.10 mL, 0.56 mmol) at 0 C was treated with 6-methylnicotinoyl chloride (32.7 …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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